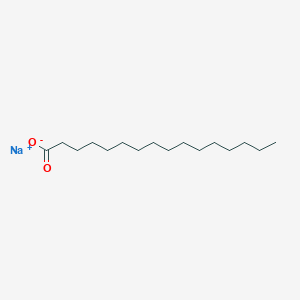

Sodium palmitate

Description

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Vascular dysfunction is a major complication of metabolic disorders such as diabetes and obesity. The current studies were undertaken to determine whether inflammatory responses are activated in the vasculature of mice with diet-induced obesity, and if so, whether Toll-Like Receptor-4 (TLR4), a key mediator of innate immunity, contributes to these responses. Mice lacking TLR4 (TLR4(-/-)) and wild-type (WT) controls were fed either a low fat (LF) control diet or a diet high in saturated fat (HF) for 8 weeks. In response to HF feeding, both genotypes displayed similar increases of body weight, body fat content, and serum insulin and free fatty acid (FFA) levels compared with mice on a LF diet. In lysates of thoracic aorta from WT mice maintained on a HF diet, markers of vascular inflammation both upstream (IKK-beta activity) and downstream of the transcriptional regulator, NF-kappa-B (ICAM protein and IL-6 mRNA expression), were increased and this effect was associated with cellular insulin resistance and impaired insulin stimulation of endothelial nitric oxide synthase (eNOS). In contrast, vascular inflammation and impaired insulin responsiveness were not evident in aortic samples taken from TLR4(-/-) mice fed the same HF diet, despite comparable increases of body fat mass. Incubation of either aortic explants from WT mice or cultured human microvascular endothelial cells with the saturated FFA, palmitate (100 mol/L), similarly activated IKK-beta, inhibited insulin signal transduction and blocked insulin-stimulated NO production. Each of these effects was subsequently shown to be dependent on both TLR4 and NF-kappa-B activation. These findings identify the TLR4 signaling pathway as a key mediator of the deleterious effects of palmitate on endothelial NO signaling, and are the first to document a key role for TLR4 in the mechanism whereby diet-induced obesity induces vascular inflammation and insulin resistance. /Palmitate/ Insulin stimulates its own secretion and synthesis by pancreatic beta-cells. Although the exact molecular mechanism involved is unknown, changes in beta-cell insulin signalling have been recognized as a potential link between insulin resistance and its impaired release, as observed in non-insulin-dependent diabetes. However, insulin resistance is also associated with elevated plasma levels of free fatty acids (FFA) that are well known modulators of insulin secretion by pancreatic islets. This information led us to investigate the effect of FFA on insulin receptor signalling in pancreatic islets. Exposure of pancreatic islets to palmitate caused up-regulation of several insulin-induced activities including tyrosine phosphorylation of insulin receptor and pp185. This is the first evidence that short exposure of these cells to 100 microM palmitate activates the early steps of insulin receptor signalling. 2-Bromopalmitate, a carnitine palmitoyl-CoA transferase-1 inhibitor, did not affect the effect of the fatty acid. Cerulenin, an acylation inhibitor, abolished the palmitate effect on protein levels and phosphorylation of insulin receptor. This result supports the proposition that protein acylation may be an important mechanism by which palmitate exerts its modulating effect on the intracellular insulin signalling pathway in rat pancreatic islets. Accumulation of long-chain fatty acids in the heart has been proposed to play a role in the development of heart failure and diabetic cardiomyopathy. Several animal models with increased cardiomyocyte lipid accumulation suggest a link between the accumulation of lipid, cardiomyocyte cell death and the development of cardiomyopathy. In this review, we discuss the mechanism through which fatty acid accumulation may contribute to the development or progression of heart failure by initiation of apoptotic cell death. Long-chain saturated fatty acids induce apoptosis through a mechanism involving the generation of reactive intermediates. Reactive intermediate production occurs in concert with de novo ceramide synthesis, but ceramide production is not required for cell death. Cardiomyocyte dysfunction and death from reactive intermediates generated by long-chain saturated fatty acids may contribute to the pathogenesis of human heart disease. /Long-chain Fatty Acids/ |

|---|---|

CAS No. |

408-35-5 |

Molecular Formula |

C16H32NaO2 |

Molecular Weight |

279.41 g/mol |

IUPAC Name |

sodium;hexadecanoate |

InChI |

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |

InChI Key |

ZUWJMSFTDBLXRA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O.[Na] |

Color/Form |

WHITE CRYSTALS White to yellow powde |

melting_point |

286.5 °C 270 °C |

Other CAS No. |

408-35-5 |

physical_description |

Liquid |

Pictograms |

Irritant |

Synonyms |

Acid, Hexadecanoic Acid, Palmitic Calcium Palmitate Hexadecanoic Acid Palmitate, Calcium Palmitate, Sodium Palmitic Acid Sodium Palmitate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Sodium Palmitate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium palmitate, the sodium salt of palmitic acid, is the most common saturated fatty acid found in animals and plants. In biomedical research, it is extensively used in vitro to model the cellular effects of lipotoxicity, a key feature of metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). Exposure of cultured cells to elevated concentrations of this compound triggers a complex network of signaling events, culminating in cellular dysfunction, inflammation, and apoptosis. This guide provides a comprehensive overview of the core mechanisms of action of this compound in vitro, with a focus on key signaling pathways, experimental data, and detailed methodologies.

Core Mechanisms of Action

This compound exerts its effects on cells through several interconnected mechanisms, including the induction of endoplasmic reticulum (ER) stress, activation of inflammatory pathways, impairment of insulin signaling, induction of mitochondrial dysfunction, and ultimately, the triggering of programmed cell death (apoptosis).

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A primary and early cellular response to palmitate overload is the induction of ER stress. The influx of saturated fatty acids disrupts ER homeostasis, leading to an accumulation of unfolded or misfolded proteins. This activates the unfolded protein response (UPR), a set of signaling pathways aimed at restoring ER function. Key markers of palmitate-induced ER stress include the increased expression of the chaperone protein BiP (also known as GRP78), activating transcription factor 4 (ATF4), and the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[1][2] Palmitate also induces the splicing of X-box binding protein-1 (XBP-1) mRNA, another hallmark of the UPR.[3][4]

Pro-inflammatory Signaling

This compound is a potent activator of inflammatory pathways in various cell types, including adipocytes, macrophages, and endothelial cells. A key mechanism involves the activation of Toll-like receptor 4 (TLR4).[5][6][7] Palmitate binding to TLR4 initiates a downstream signaling cascade, often through the adaptor protein MyD88, leading to the activation of the IKKβ/NF-κB pathway.[5][8] This results in the translocation of the transcription factor NF-κB to the nucleus and the subsequent expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[9][10] This inflammatory response is often associated with the production of reactive oxygen species (ROS) by NADPH oxidase.[8][11]

Impairment of Insulin Signaling

In insulin-sensitive cells such as myotubes and adipocytes, palmitate induces insulin resistance. A frequently observed effect is the decreased phosphorylation of key components of the insulin signaling pathway, including insulin receptor substrate 1 (IRS-1) and Akt (also known as protein kinase B).[12][13][14] This impairment of insulin signaling leads to reduced translocation of the glucose transporter GLUT4 to the cell membrane, resulting in decreased glucose uptake.[13] One of the proposed mechanisms for this effect is the de novo synthesis of ceramides, which can inhibit Akt phosphorylation.[12]

Mitochondrial Dysfunction and Oxidative Stress

Palmitate can have profound effects on mitochondrial function. It can lead to impaired mitochondrial respiration, decreased ATP production, and partial uncoupling of the electron transport chain.[15][16][17][18][19] This mitochondrial dysfunction is often associated with an increase in the production of reactive oxygen species (ROS).[20][21][22][23] The resulting oxidative stress can further damage cellular components, including mitochondrial DNA, and contribute to the activation of stress-sensitive signaling pathways like JNK and NF-κB.

Induction of Apoptosis (Lipoapoptosis)

The culmination of palmitate-induced cellular stress is often apoptosis, a process termed "lipoapoptosis". Several signaling pathways converge to execute this cell death program.

-

JNK-Mediated Apoptosis: The c-Jun N-terminal kinase (JNK) pathway is a critical mediator of palmitate-induced apoptosis.[24] JNK can be activated by both ER stress and oxidative stress.[1][24] Activated JNK can lead to the upregulation of the pro-apoptotic protein Bax and the subsequent activation of executioner caspases like caspase-3.[25]

-

GSK-3β Pathway: In some cell types, such as human liver cells, this compound activates glycogen synthase kinase-3β (GSK-3β) by promoting its dephosphorylation at Ser-9.[25] Activated GSK-3β can then lead to JNK activation and Bax upregulation, contributing to apoptosis.[25]

-

Ceramide-Mediated Apoptosis: As mentioned earlier, palmitate can increase the synthesis of ceramides, which are not only implicated in insulin resistance but are also pro-apoptotic molecules.[11]

Quantitative Data Summary

The following tables summarize typical quantitative data from in vitro studies using this compound. Concentrations and exposure times can vary significantly depending on the cell type and the specific endpoint being measured.

Table 1: Typical Concentrations and Durations of this compound Treatment

| Cell Type | Concentration Range (mM) | Duration of Treatment | Observed Effect |

| C2C12 Myotubes | 0.25 - 0.75 mM | ≥ 16 hours | Decreased insulin-stimulated glucose uptake and pAkt expression.[13] |

| H9c2 Cardiomyocytes | 0.1 - 1.0 mM | 12 - 24 hours | Increased apoptosis, ROS production, and impaired mitochondrial respiration.[16][20] |

| 3T3-L1 Adipocytes | 0.2 - 0.5 mM | 12 - 24 hours | Induction of ER stress, autophagy, and inflammatory gene expression.[2][9] |

| Human Liver Cells (L02, HepG2) | 0.1 - 0.5 mM | Up to 48 hours | Induction of lipoapoptosis.[25] |

| Pancreatic β-cells (MIN6) | 0.1 - 0.5 mM | 24 hours | Induction of autophagy via ER stress and JNK pathway.[26] |

| Human Endothelial Cells | 0.1 - 0.3 mM | 24 hours | Increased ROS production and NF-κB activation.[8][23] |

Table 2: Quantitative Effects of this compound on Cellular Endpoints

| Endpoint | Cell Type | Palmitate Treatment | Quantitative Change |

| Apoptosis | H9c2 cells | 100-150 µM for 12h | Significant increase in Hoechst 33342 positive cells.[20] |

| ROS Production | H4IIEC3 hepatocytes | 400 µM for 6h | 25-50% increase in DCF fluorescence.[21] |

| Insulin-stimulated Glucose Uptake | C2C12 myotubes | 0.5 mM for 4h | 49% reduction in insulin-specific action on glucose uptake.[14] |

| Akt Phosphorylation | C2C12 myotubes | 0.5 mM for 4h | Reduced insulin-stimulated Akt phosphorylation from 10-fold to 5-fold over basal.[14] |

| CHOP Expression | Cancer cell lines | Not specified | 17-fold increase with RSV and palmitate vs. 8.9-fold with palmitate alone.[4] |

| Mitochondrial Respiration | H9c2 cardiomyocytes | ≥ 0.25 mM for 24h | Impaired mitochondrial respiration.[15][16] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying the effects of this compound. Below are outlines for key methodologies.

Preparation of this compound-BSA Conjugate

Free palmitate is insoluble in aqueous culture media and toxic to cells. Therefore, it must be conjugated to bovine serum albumin (BSA) to ensure its bioavailability and reduce non-specific toxicity.

-

Materials: this compound powder, NaOH, fatty acid-free BSA, sterile water, sterile PBS.

-

Protocol:

-

Prepare a 100 mM stock solution of this compound by dissolving it in 0.1 M NaOH at 70°C.

-

Prepare a 10% (w/v) BSA solution in sterile water or PBS and warm to 37°C.

-

While stirring the BSA solution, slowly add the hot this compound stock solution to achieve the desired final molar ratio (typically 2:1 to 6:1 palmitate:BSA).

-

Continue to stir at 37°C for at least 1 hour to allow for complete conjugation.

-

Sterile-filter the final solution through a 0.22 µm filter.

-

The final concentration of the palmitate-BSA conjugate should be determined. A BSA-only solution should be prepared as a vehicle control.

-

Western Blot Analysis of Protein Phosphorylation

Western blotting is commonly used to assess the activation of signaling pathways by measuring the phosphorylation status of key proteins (e.g., Akt, JNK, eIF2α).

-

Protocol Outline:

-

Culture cells to the desired confluency and treat with palmitate-BSA conjugate for the specified time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

-

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Protocol Outline:

-

Seed cells in a multi-well plate suitable for fluorescence measurements.

-

Treat cells with palmitate-BSA conjugate.

-

During the final 30 minutes of treatment, load the cells with DCFH-DA (typically 1-10 µM) in serum-free medium.[20][23]

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. The oxidized form, DCF, emits a green fluorescence.

-

Flow Cytometry for Apoptosis Detection

Apoptosis is frequently quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.

-

Protocol Outline:

-

Treat cells with palmitate-BSA conjugate.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

-

Conclusion

This compound serves as a valuable in vitro tool to dissect the molecular mechanisms underlying lipotoxicity. Its ability to induce ER stress, inflammation, insulin resistance, and mitochondrial dysfunction provides a robust model for studying the pathogenesis of metabolic diseases. A thorough understanding of its complex and interconnected signaling pathways is essential for researchers aiming to identify and validate novel therapeutic targets for these conditions. The standardized protocols and quantitative data presented in this guide offer a foundation for designing and interpreting experiments in this critical area of research.

References

- 1. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: implications for apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Resveratrol Enhances Palmitate-Induced ER Stress and Apoptosis in Cancer Cells | PLOS One [journals.plos.org]

- 5. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of NF-κB by Palmitate in Endothelial Cells: A Key Role for NADPH Oxidase-Derived Superoxide in Response to TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Molecular Mechanism of Lipotoxicity as an Interesting Aspect in the Development of Pathological States—Current View of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Short Term Palmitate Supply Impairs Intestinal Insulin Signaling via Ceramide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In vitro contraction protects against palmitate-induced insulin resistance in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Palmitate-induced toxicity is associated with impaired mitochondrial respiration and accelerated oxidative stress in cultured cardiomyocytes: The critical role of coenzyme Q9/10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Oleate Prevents Palmitate-Induced Mitochondrial Dysfunction in Chondrocytes [frontiersin.org]

- 18. Palmitate Induces Mitochondrial Energy Metabolism Disorder and Cellular Damage via the PPAR Signaling Pathway in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound induces partial mitochondrial uncoupling and reactive oxygen species in rat pancreatic islets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. vanderbilt.edu [vanderbilt.edu]

- 22. Palmitate induces reactive oxygen species production and β‐cell dysfunction by activating nicotinamide adenine dinucleotide phosphate oxidase through Src signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Palmitic acid-induced autophagy increases reactive oxygen species via the Ca2+/PKCα/NOX4 pathway and impairs endothelial function in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. diabetesjournals.org [diabetesjournals.org]

- 25. Saturated free fatty acid this compound-induced lipoapoptosis by targeting glycogen synthase kinase-3β activation in human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Palmitate induces autophagy in pancreatic β-cells via endoplasmic reticulum stress and its downstream JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Palmitate Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium palmitate, the sodium salt of the 16-carbon saturated fatty acid palmitic acid, is a critical molecule in cellular metabolism and signaling. Its cellular uptake and subsequent metabolic fate are tightly regulated processes with profound implications for cellular health and disease. Dysregulation of palmitate metabolism is implicated in a range of pathologies, including metabolic syndrome, type 2 diabetes, cardiovascular disease, and certain cancers. This technical guide provides a comprehensive overview of the core mechanisms governing this compound's journey into and through the cell, its metabolic transformations, and its impact on key cellular signaling pathways. Detailed experimental protocols are provided to facilitate further research in this critical area.

Cellular Uptake of this compound

The entry of palmitate into the cell is a multi-step process involving dissociation from carrier proteins in the extracellular environment, transport across the plasma membrane, and binding to intracellular proteins. While passive diffusion across the lipid bilayer was once considered the primary mechanism, it is now clear that protein-mediated transport plays a crucial role, especially at physiological concentrations.

Key Protein Transporters

Several families of membrane-associated proteins facilitate the transport of long-chain fatty acids like palmitate across the plasma membrane.

-

Fatty Acid Translocase (FAT/CD36): A key player in fatty acid uptake, FAT/CD36 is expressed in various tissues, including adipose tissue, skeletal muscle, and heart.[1][2][3] Its expression and localization to the plasma membrane are regulated by insulin and other metabolic signals.

-

Fatty Acid Transport Proteins (FATPs): This family of proteins (FATP1-6) facilitates fatty acid uptake through a mechanism linked to their acyl-CoA synthetase activity, which effectively "traps" the fatty acid inside the cell by converting it to its acyl-CoA derivative.

-

Fatty Acid Binding Proteins (FABPs): Plasma membrane-associated FABPs (FABPpm) are also involved in the initial uptake of fatty acids at the cell surface.[4] Once inside the cell, cytoplasmic FABPs (FABPc) bind to fatty acids, facilitating their transport to various organelles and preventing the cytotoxic effects of free fatty acids.[4][5]

Kinetics of Palmitate Uptake

The protein-mediated uptake of palmitate follows Michaelis-Menten kinetics, indicating a saturable process.[2][3] This contrasts with passive diffusion, which would be expected to show a linear relationship with the extracellular palmitate concentration.

Table 1: Kinetic Parameters of Palmitate Uptake in Type II Pneumocytes [2][3]

| Parameter | Value |

| Michaelis-Menten Constant (Km) | 11.9 ± 1.8 nM |

| Maximum Velocity (Vmax) | 62.7 ± 5.8 pmol ⋅ min⁻¹ ⋅ 5 × 10⁵ pneumocytes⁻¹ |

Intracellular Trafficking and Metabolism

Once inside the cell, palmitate, primarily in the form of palmitoyl-CoA, is directed towards several metabolic pathways depending on the cell's energy status and specific needs.

Anabolic Pathways: Building Complex Lipids

Palmitate is a fundamental building block for the synthesis of more complex lipids essential for cellular structure and function.

-

Triglyceride (TG) Synthesis: In energy surplus, palmitoyl-CoA is esterified to glycerol-3-phosphate to form triglycerides, which are stored in lipid droplets as a long-term energy reserve.[6][7]

-

Phospholipid (PL) Synthesis: Palmitate is incorporated into various phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, which are critical components of cellular membranes.[6][8]

-

Sphingolipid Synthesis: Palmitate can be used in the de novo synthesis of ceramides and other sphingolipids, which are important signaling molecules and structural components of membranes.[8]

Catabolic Pathway: Beta-Oxidation for Energy Production

In states of energy demand, palmitoyl-CoA is transported into the mitochondria for breakdown through beta-oxidation.

-

Mitochondrial Transport: The entry of long-chain fatty acyl-CoAs into the mitochondrial matrix is facilitated by the carnitine shuttle system, involving the enzymes carnitine palmitoyltransferase I (CPT1) and II (CPT2).[7][9] FAT/CD36 has also been found in mitochondrial membranes, suggesting a role in mitochondrial fatty acid uptake.[10]

-

Beta-Oxidation Spiral: Within the mitochondrial matrix, palmitoyl-CoA undergoes a cyclical series of four reactions: oxidation, hydration, oxidation, and thiolysis.[11][12] Each cycle shortens the fatty acyl-CoA chain by two carbons, producing one molecule of acetyl-CoA, one FADH₂, and one NADH.[12][13] For palmitoyl-CoA (a 16-carbon fatty acid), this cycle is repeated seven times, yielding eight molecules of acetyl-CoA.[14]

-

Energy Yield: The acetyl-CoA produced enters the citric acid cycle, and the NADH and FADH₂ are used by the electron transport chain to generate a large amount of ATP. The complete oxidation of one molecule of palmitate yields a significant amount of ATP, making it a highly efficient energy source.[12][13]

Palmitate-Induced Cellular Signaling and Lipotoxicity

While essential for cellular function, excessive intracellular concentrations of palmitate and its metabolites can lead to cellular dysfunction and apoptosis, a phenomenon known as lipotoxicity.[15][16][17]

Insulin Signaling

Palmitate has complex and context-dependent effects on insulin signaling.

-

Insulin Resistance: In many cell types, chronic exposure to high levels of palmitate impairs insulin signaling.[18][19][20] This can occur through the accumulation of diacylglycerol (DAG) and ceramides, which can activate protein kinase C (PKC) isoforms that phosphorylate and inhibit insulin receptor substrate (IRS) proteins.[20][21]

-

Acute Activation: Interestingly, short-term exposure to palmitate has been shown to activate the early steps of the insulin signaling pathway in some cells, such as pancreatic islets.[22][23]

Endoplasmic Reticulum (ER) Stress

The accumulation of saturated fatty acids like palmitate can disrupt the integrity and function of the endoplasmic reticulum, leading to ER stress and the activation of the unfolded protein response (UPR).[24][25][26][27][28] Key markers of palmitate-induced ER stress include:

-

Splicing of XBP1 mRNA.[24]

Prolonged ER stress can trigger apoptotic pathways.[25][29]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound cellular uptake and metabolism.

Preparation of Palmitate-BSA Conjugate for Cell Culture

Palmitate is insoluble in aqueous culture media and must be complexed with a carrier protein, typically bovine serum albumin (BSA), for delivery to cells.

Materials:

-

This compound (e.g., Sigma-Aldrich, P9767)

-

Fatty Acid-Free BSA (e.g., Roche, 03117405001)

-

Sterile 150 mM NaCl solution

-

Sterile deionized water

-

Heated stir plates

-

Sterile filter unit (0.22 µm)

Procedure:

-

Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve the required amount of BSA in sterile deionized water and filter-sterilize.[15]

-

Prepare a 150 mM this compound stock solution: Dissolve this compound in 50% ethanol by heating at 65°C.[15]

-

Complexation:

-

Control Preparation: Prepare a BSA-only control solution by adding the same volume of 50% ethanol (without palmitate) to the 10% BSA solution.

-

Storage: The palmitate-BSA conjugate can be stored at -20°C.

Radiolabeled Palmitate Uptake Assay

This assay measures the rate of palmitate uptake by cultured cells using a radiolabeled tracer.

Materials:

-

[³H]-palmitate or [¹⁴C]-palmitate

-

Palmitate-BSA conjugate (prepared as in 4.1)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Cell Seeding: Plate cells in 24- or 96-well plates and grow to near confluence.[30]

-

Preparation of Radiolabeled Medium: Prepare the assay medium containing the desired concentration of palmitate-BSA and a known amount of radiolabeled palmitate (e.g., 0.4 µCi/mL).[21]

-

Uptake Assay:

-

Wash the cells twice with warm assay buffer.

-

Add the radiolabeled medium to each well to initiate uptake.

-

Incubate for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C.[30]

-

-

Stopping the Reaction: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.[30]

-

Cell Lysis and Quantification:

-

Lyse the cells with lysis buffer.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Protein Quantification: Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA or Bradford) to normalize the uptake data.[1][8][20][24][25][26][31]

-

Inhibitor Studies: To investigate the role of specific transporters, pre-incubate cells with inhibitors such as phloretin or sulfo-N-succinimidyl oleate (SSO) before adding the radiolabeled medium.

Quantification of Intracellular Lipids

4.3.1. Oil Red O Staining for Neutral Lipid Droplets

Materials:

-

Oil Red O stock solution (0.5% in isopropanol)

-

Formalin (10%)

-

60% Isopropanol

-

Hematoxylin for counterstaining (optional)

-

Microscope

Procedure:

-

Cell Fixation: Wash cells with PBS and fix with 10% formalin for 30-60 minutes.[29]

-

Staining:

-

Washing and Visualization:

-

Wash the cells with water to remove excess stain.

-

Counterstain with hematoxylin if desired.

-

Visualize the red-stained lipid droplets under a microscope.

-

-

Quantification (Optional):

4.3.2. Nile Red Staining for Intracellular Lipids

Nile Red is a fluorescent dye that can be used to visualize and quantify neutral lipids.[5][11][32]

Materials:

-

Nile Red stock solution (e.g., 30 mM in DMSO)

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Staining: Dilute the Nile Red stock solution in cell culture medium (e.g., 1:3000) and add it to live cells.[5]

-

Incubation: Incubate for 30 minutes at room temperature.[5]

-

Imaging: Visualize the fluorescent lipid droplets using a fluorescence microscope with appropriate filters (e.g., excitation ~552 nm, emission ~636 nm in a hydrophobic environment).[32]

Analysis of Fatty Acid Metabolism

4.4.1. Measurement of Fatty Acid Beta-Oxidation

This assay measures the rate of beta-oxidation by quantifying the production of ¹⁴CO₂ and acid-soluble metabolites from ¹⁴C-labeled palmitate.

Materials:

-

[¹⁴C]-palmitate

-

Assay medium (as in 4.2)

-

Perchloric acid

-

Scintillation counter

Procedure:

-

Incubation: Incubate cells with medium containing [¹⁴C]-palmitate as described for the uptake assay.[21]

-

Separation of Metabolites:

-

Stop the reaction by adding perchloric acid. This will precipitate unoxidized fatty acids.

-

Capture the released ¹⁴CO₂ using a filter paper soaked in a trapping agent (e.g., NaOH).

-

Centrifuge the mixture to pellet the precipitated fatty acids. The supernatant contains the acid-soluble metabolites.

-

-

Quantification: Measure the radioactivity in the CO₂ trap and the acid-soluble fraction using a scintillation counter.[21]

4.4.2. Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS allows for the detailed analysis of the fatty acid composition of cellular lipids.

Materials:

-

Solvents for extraction (e.g., chloroform, methanol)

-

Internal standard (e.g., a fatty acid not present in the sample)

-

Reagents for derivatization (to convert fatty acids to volatile esters)

-

GC-MS system

Procedure:

-

Lipid Extraction: Extract total lipids from cell pellets using a method such as the Folch or Bligh-Dyer procedure.[33][34]

-

Saponification and Derivatization: Saponify the lipid extract to release free fatty acids, and then derivatize them to form fatty acid methyl esters (FAMEs) or other volatile derivatives.[33][34]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The fatty acids will be separated based on their volatility and chain length, and then identified and quantified by mass spectrometry.[14][22][33][34][35]

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation state of key proteins in signaling pathways affected by palmitate.

Materials:

-

RIPA buffer or other suitable lysis buffer[2][18][19][23][36]

-

Protease and phosphatase inhibitors

-

Protein assay kit (BCA or Bradford)[1][3][6][7][8][20][24][25][26][31]

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-PERK, CHOP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with palmitate-BSA for the desired time, then lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways

Caption: Cellular uptake and metabolic fate of this compound.

Experimental Workflow: Radiolabeled Palmitate Uptake Assay

Caption: Workflow for a radiolabeled palmitate uptake assay.

Conclusion

The cellular uptake and metabolism of this compound are intricate processes with far-reaching consequences for cell physiology. Understanding these mechanisms is paramount for elucidating the pathogenesis of numerous metabolic diseases and for the development of novel therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for researchers and drug development professionals to explore the multifaceted roles of this compound in health and disease.

References

- 1. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Bradford Protein Assay [bio-protocol.org]

- 4. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 5. emulatebio.com [emulatebio.com]

- 6. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]

- 7. Bradford protein assay | Abcam [abcam.com]

- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 9. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.4. Cell Culture, Palmitate Treatment, and Cell Viability [bio-protocol.org]

- 11. youtube.com [youtube.com]

- 12. 2.12. Oil Red O Staining for Intracellular Lipid Accumulation [bio-protocol.org]

- 13. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 14. ec.europa.eu [ec.europa.eu]

- 15. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]

- 16. wklab.org [wklab.org]

- 17. tandfonline.com [tandfonline.com]

- 18. assaygenie.com [assaygenie.com]

- 19. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]

- 20. assaygenie.com [assaygenie.com]

- 21. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lipidmaps.org [lipidmaps.org]

- 23. RIPA Lysis Buffer (Weak) | TargetMol [targetmol.com]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 26. bioagilytix.com [bioagilytix.com]

- 27. 2.4. Oil Red O lipid staining and quantification [bio-protocol.org]

- 28. researchgate.net [researchgate.net]

- 29. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 30. giffordbioscience.com [giffordbioscience.com]

- 31. urmc.rochester.edu [urmc.rochester.edu]

- 32. rndsystems.com [rndsystems.com]

- 33. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 34. 4.8. Lipid Extraction and Gas Chromatography Mass Spectrometry (GC-MS) Analysis [bio-protocol.org]

- 35. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 36. creative-diagnostics.com [creative-diagnostics.com]

The Transcriptomic Impact of Sodium Palmitate: A Technical Guide to Gene Expression Reprogramming

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sodium palmitate, the sodium salt of the saturated fatty acid palmitic acid, is a key biological molecule implicated in cellular metabolism and signaling. Elevated levels of circulating free fatty acids, particularly palmitate, are associated with metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. At the cellular level, exposure to palmitate triggers a complex cascade of events, leading to significant alterations in gene expression profiles. This guide provides an in-depth technical overview of the core molecular pathways affected by this compound, summarizes key quantitative data from transcriptomic studies, and details common experimental protocols for investigating these effects.

Core Mechanisms & Signaling Pathways

This compound exposure initiates multiple stress-response pathways, fundamentally altering cellular homeostasis. The most prominently affected signaling cascades include endoplasmic reticulum (ER) stress, inflammation, apoptosis, and the regulation of lipid metabolism.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Palmitate is a well-established inducer of ER stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen.[1][2] This triggers the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER homeostasis or, if the stress is prolonged, induce apoptosis. Palmitate activates all three major UPR sensors: PERK, IRE1α, and ATF6.[1][3]

-

PERK Pathway: Activation of PERK (PKR-like endoplasmic reticulum kinase) leads to the phosphorylation of eIF2α, which transiently attenuates global protein translation while selectively promoting the translation of activating transcription factor 4 (ATF4).[1][2] ATF4, in turn, upregulates genes involved in amino acid metabolism, autophagy, and apoptosis, most notably the pro-apoptotic transcription factor CHOP (DDIT3).[1][4][5]

-

IRE1α Pathway: Inositol-requiring enzyme 1α (IRE1α) activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[4][6] Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[3]

-

ATF6 Pathway: Activating transcription factor 6 (ATF6) is a transmembrane protein that, upon ER stress, translocates to the Golgi where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones like BiP (HSPA5).[1][3]

Inflammatory Signaling

Palmitate is a potent pro-inflammatory agent that activates inflammatory pathways in various cell types, including adipocytes, macrophages, and muscle cells.[7][8][9] A key mechanism is the activation of the Toll-like receptor 4 (TLR4) signaling pathway, which converges on the activation of the transcription factor NF-κB.[9][10]

Activation of NF-κB leads to its translocation to the nucleus and subsequent transcription of a wide array of pro-inflammatory genes.[7] This includes cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα), as well as chemokines like CCL2 (MCP-1).[7][8][11] This response contributes to the state of chronic low-grade inflammation associated with metabolic diseases.

References

- 1. Palmitate reduces starvation-induced ER stress by inhibiting ER-phagy in hypothalamic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palmitate induces ER calcium depletion and apoptosis in mouse podocytes subsequent to mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative and endoplasmic reticulum stresses are involved in palmitic acid-induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct gene expression profiles characterize cellular responses to palmitate and oleate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palmitate has proapoptotic and proinflammatory effects on articular cartilage and synergizes with interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Sodium Palmitate-Induced Lipotoxicity: A Core Mechanistic Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The excessive accumulation of saturated fatty acids in non-adipose tissues, a condition termed lipotoxicity, is a key driver in the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and cardiovascular disease.[1][2][3] Sodium palmitate, the most abundant saturated fatty acid in circulation, serves as a primary instigator of lipotoxic effects by disrupting fundamental cellular processes.[4] This technical guide provides an in-depth exploration of the core molecular mechanisms underlying this compound-induced lipotoxicity. It details the intricate signaling pathways involved in endoplasmic reticulum stress, mitochondrial dysfunction, oxidative stress, inflammation, and apoptosis. Furthermore, this document presents quantitative data from various in vitro studies in structured tables and outlines detailed experimental protocols for key assays, offering a comprehensive resource for researchers in the field.

Core Mechanisms of this compound-Induced Lipotoxicity

Saturated fatty acids (SFAs) like this compound are universally toxic to a wide range of cell types, including hepatocytes, pancreatic β-cells, cardiomyocytes, and endothelial cells.[5] In contrast, monounsaturated fatty acids (MUFAs) such as oleate are often non-toxic or even cytoprotective, capable of reversing the detrimental effects of palmitate.[3][5][6] The lipotoxicity of palmitate stems from its profound impact on cellular organelles and signaling networks, primarily through the induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS). These events converge to activate inflammatory and apoptotic pathways, ultimately leading to cellular demise.[7]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A primary and initiating event in palmitate-induced lipotoxicity is the disruption of ER homeostasis.[6] Palmitate overload leads to a dysfunctional phospholipid metabolism, causing dramatic dilation and stress within the ER membrane.[6] This triggers the Unfolded Protein Response (UPR), a set of adaptive signaling pathways designed to restore ER function. However, chronic or overwhelming stress, as induced by palmitate, turns the UPR pro-apoptotic.

The key UPR pathways activated by palmitate include:

-

PERK Pathway: Palmitate treatment increases the phosphorylation of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[8][9] Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which transiently halts protein translation but paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[9]

-

IRE1α Pathway: Inositol-requiring enzyme 1α (IRE1α) is another ER stress sensor activated by palmitate. Its activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce an active transcription factor (XBP1s).[10][11] The IRE1α pathway can also activate pro-inflammatory and apoptotic signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway and NF-κB.[3][12]

-

ATF6 Pathway: While less detailed in the context of palmitate alone, Activating Transcription Factor 6 (ATF6) is the third branch of the UPR, which, upon activation, translocates to the nucleus to upregulate ER chaperones and other UPR target genes.

The transcription factor CHOP is a critical mediator of ER stress-induced apoptosis.[9][13] Its expression is significantly increased in a dose-dependent manner by palmitate treatment, and it orchestrates cell death by modulating the expression of Bcl-2 family proteins.[6][13]

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are central to palmitate-induced lipotoxicity. Excess intracellular palmitate overwhelms mitochondrial β-oxidation, leading to an excess electron flux in the respiratory chain.[14] This process has several damaging consequences:

-

Reactive Oxygen Species (ROS) Production: The incomplete oxidation of fatty acids leads to a significant increase in the production of ROS, particularly mitochondrial superoxide.[2][15][16][17] This oxidative stress damages cellular components, including lipids, proteins, and DNA.[2] Palmitate can also induce ROS production through non-mitochondrial sources like NADPH oxidase (NOX).[18]

-

Mitochondrial Uncoupling and Impaired ATP Synthesis: Palmitate can cause partial mitochondrial uncoupling, which dissipates the mitochondrial membrane potential.[17] This impairs the efficiency of oxidative phosphorylation, leading to decreased ATP content and an energy deficit within the cell.[17][19][20]

-

Altered Mitochondrial Morphology: Palmitate treatment has been shown to induce mitochondrial fragmentation, a hallmark of mitochondrial dysfunction.[21]

Oxidative stress is not merely a consequence but also a driver of other lipotoxic events. ROS can exacerbate ER stress and directly activate pro-apoptotic signaling pathways, creating a vicious cycle of cellular damage.[7]

Apoptotic Signaling Pathways (Lipoapoptosis)

The culmination of ER stress, mitochondrial damage, and oxidative stress is the activation of programmed cell death, or lipoapoptosis.[2] Palmitate activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[13]

-

Intrinsic Pathway: This pathway is governed by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated or activated by various stress signals.[13][22] Palmitate-induced JNK and CHOP activation leads to the upregulation of other pro-apoptotic "BH3-only" proteins like PUMA and Bim.[13][23] These proteins promote the oligomerization of Bax at the mitochondrial outer membrane, causing mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytosol, which triggers the activation of effector caspases (e.g., caspase-3) and executes the apoptotic program.[13][24]

-

Extrinsic Pathway: Palmitate can increase the expression of death receptors, such as TRAIL-R2, sensitizing the cell to apoptosis.[13][23]

-

Key Signaling Kinases:

-

JNK: The c-Jun N-terminal kinase (JNK) is a stress-activated protein kinase that plays a central role in lipoapoptosis.[23] It is activated by both ER stress (via IRE1α) and ROS.[3][25] Activated JNK can phosphorylate and activate BH3-only proteins and is implicated in the upregulation of PUMA and TRAIL-R2.[13][23]

-

GSK-3β: Glycogen synthase kinase-3β (GSK-3β) has been shown to be activated by this compound (indicated by dephosphorylation at Ser-9).[22] Inhibition of GSK-3β suppresses palmitate-induced JNK activation and Bax upregulation, thereby reducing lipoapoptosis.[22]

-

JAK2/STAT3: Palmitate has been found to suppress the protective JAK2/STAT3 pathway in cardiomyocytes by promoting the dephosphorylation of JAK2 and STAT3, contributing to its cytotoxic effects.[26]

-

Inflammation and Inflammasome Activation

Palmitate is a pro-inflammatory molecule that can activate inflammatory pathways contributing to lipotoxicity and the progression of metabolic diseases.[1][2]

-

TLR4 Activation: Saturated fatty acids can act as ligands for Toll-like receptor 4 (TLR4), a key receptor of the innate immune system.[2] TLR4 activation triggers downstream signaling cascades, such as the MyD88-dependent and -independent pathways, leading to the activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6.[2]

-

NLRP3 Inflammasome Activation: Palmitate is a potent activator of the NLRP3 inflammasome in LPS-primed macrophages.[27][28] This multi-protein complex is activated by cellular stress signals, including ROS generation.[27][28] Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, propagating a powerful inflammatory response.[27]

Dysregulation of Autophagy

Autophagy is a cellular recycling process that degrades damaged organelles and protein aggregates. Under normal conditions, it can be a protective mechanism against lipotoxicity. However, high levels of palmitate can impair autophagic flux, the complete process from autophagosome formation to lysosomal degradation.[29] This blockage prevents the clearance of damaged mitochondria (mitophagy) and lipid droplets (lipophagy), exacerbating cellular stress and contributing to cell death.[11][29] Conversely, inducing autophagy through agents like nicotinamide or rapamycin has been shown to be protective against palmitate-induced cell death.[4][29]

Ceramide Synthesis and Lipid Partitioning

The metabolic fate of palmitate within the cell is a critical determinant of its toxicity.

-

Ceramide Synthesis: Palmitate is a direct substrate for the de novo synthesis of ceramides, a class of bioactive lipids.[5] Ceramide accumulation is a significant contributor to lipotoxicity, as ceramides can independently induce ER stress, mitochondrial dysfunction, and apoptosis.[6][7]

-

Lipid Partitioning: The partitioning of fatty acids into different lipid pools is crucial. Monounsaturated fatty acids are preferentially incorporated into triglycerides (TGs) by the enzyme diacylglycerol acyltransferase (DGAT) and stored in lipid droplets, which is considered a safe storage mechanism.[5] Saturated fatty acids like palmitate are poorer substrates for DGAT, leading to their accumulation and diversion into harmful pathways like ceramide synthesis or the formation of other toxic lipid species like diacylglycerols (DAGs).[5]

Quantitative Analysis of Lipotoxic Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound on different cell lines.

Table 1: Effects of this compound on Cell Viability and Apoptosis

| Cell Line | Palmitate Conc. (µM) | Duration (h) | Effect | Magnitude of Change | Reference |

| H9c2 Cardiomyocytes | 100, 200, 400 | 24 | Decreased Viability | Dose-dependent decrease | [9] |

| H9c2 Cardiomyocytes | 100, 200, 400 | 24 | Increased Apoptosis | Dose-dependent increase | [9] |

| L02 & HepG2 Liver Cells | Up to 1000 | 48 | Induced Lipoapoptosis | Data not specified | |

| 3T3-L1 Adipocytes | 500 | 48 | Reduced Viability | Significant reduction | |

| Mouse Cardiomyocytes | 150 - 550 | 24 | Decreased Viability | Dose-dependent decrease (Max inhibition 82.9%) | [20] |

| Intestinal Organoids | 500 | 48 | Decreased Viability | ~15% reduction | [30] |

| LO2 Liver Cells | 100 | 48 | Induced Lipotoxicity | Significant decrease in viability | [24] |

Table 2: Effects of this compound on Stress Markers (ROS, ER Stress)

| Cell Line | Palmitate Conc. (µM) | Duration (h) | Marker Measured | Magnitude of Change | Reference |

| H9c2 Cardiomyocytes | 100, 150 | 12 | Intracellular ROS | Significant increase | [31] |

| H9c2 Cardiomyocytes | 500 | 24 | ROS & Superoxide | ~3-fold (ROS), ~2-fold (Superoxide) increase | [15] |

| INS-1D β-cells | 600 | 24 | Intracellular ROS | Significant increase | [18] |

| HCT116 p53-/- | 250, 500 | 24 | Intracellular ROS | Dose-dependent increase | [32] |

| H9c2 Cardiomyocytes | 100, 200, 400 | 24 | GRP78, p-PERK, CHOP | Dose-dependent increase | [9] |

| 3T3-L1 Adipocytes | 500 | 48 | GRP78, PERK, CHOP | Significant increase | [8] |

| H4IIEC3 Hepatic Cells | Not specified | 8 | CHOP Expression | Concentration-dependent increase | [6] |

Key Experimental Protocols

This section provides an overview of common methodologies used to study this compound-induced lipotoxicity.

Preparation of Palmitate-BSA Conjugate

Free palmitate is insoluble in aqueous culture media and toxic to cells in its free form. It must be conjugated to fatty acid-free Bovine Serum Albumin (BSA) to ensure its delivery to cells.

Protocol:

-

Prepare a stock solution of this compound (e.g., 100 mM) by dissolving it in a solvent like ethanol or 0.1 M NaOH at an elevated temperature (e.g., 70-80°C).[4][33]

-

Prepare a BSA solution (e.g., 10% w/v) in sterile cell culture medium or saline. Warm the solution to approximately 37-55°C.

-

Add the warm palmitate stock solution dropwise to the BSA solution while stirring continuously.

-

Incubate the mixture at 37°C for at least 1 hour to allow for complexation.

-

Sterile-filter the final PA-BSA solution (0.22 µm filter) before adding it to cell cultures.[21] A control medium containing BSA at the same concentration without palmitate should always be used.

Measurement of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of PA-BSA and a BSA-only control for the desired duration (e.g., 24 or 48 hours).[9][30]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO, isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the BSA-treated control cells.[30]

Detection of Apoptosis (Hoechst or DAPI Staining)

Nuclear staining with fluorescent dyes like Hoechst 33342 or DAPI allows for the morphological assessment of apoptosis.

Protocol:

-

Culture cells on coverslips or in culture plates. Treat with PA-BSA as required.

-

Fix the cells with a solution like 4% paraformaldehyde.

-

Wash the cells with PBS.

-

Stain the cells with Hoechst 33342 or DAPI solution for a short period (e.g., 10-15 minutes) in the dark.[10]

-

Wash again with PBS.

-

Mount the coverslips or view the plate using a fluorescence microscope. Apoptotic cells will exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, appearing as smaller, brightly stained nuclei.[10][31]

Measurement of Intracellular ROS

The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA or H2DCFDA) is widely used to measure general intracellular ROS levels.

Protocol:

-

Treat cells with PA-BSA in a suitable culture plate (e.g., 96-well for plate reader, coverslips for microscopy, or flasks for flow cytometry).

-

Towards the end of the treatment period, load the cells with DCFH-DA (e.g., 5-10 µM) and incubate for 30-60 minutes at 37°C in the dark.[14][34] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Wash the cells with PBS or a buffer to remove excess probe.[34]

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity immediately using a fluorescence microscope, flow cytometer, or microplate reader.[14][32][34] The increase in fluorescence is proportional to the amount of ROS generated.

Conclusion and Therapeutic Implications

This compound induces cellular lipotoxicity through a complex and interconnected network of pathways centered on ER stress, mitochondrial dysfunction, and oxidative stress. These primary insults trigger downstream pro-inflammatory and pro-apoptotic signaling cascades involving key mediators like CHOP, JNK, and the NLRP3 inflammasome, ultimately leading to cell death. Understanding these core mechanisms is paramount for the development of therapeutic strategies against metabolic diseases. Interventions aimed at alleviating ER stress (e.g., chemical chaperones), mitigating oxidative stress (e.g., antioxidants), inhibiting key stress kinases like JNK, or promoting the safe storage of fatty acids into triglycerides represent promising avenues for counteracting the detrimental effects of lipotoxicity.

References

- 1. Lipotoxicity: effects of dietary saturated and transfatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipotoxicity: Effects of Dietary Saturated and Transfatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of Lipotoxicity as an Interesting Aspect in the Development of Pathological States—Current View of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide protects hepatocytes against palmitate-induced lipotoxicity via SIRT1-dependent autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gsartor.org [gsartor.org]

- 6. Enhanced synthesis of saturated phospholipids is associated with ER stress and lipotoxicity in palmitate treated hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Hypertrophy and ER Stress Induced by Palmitate Are Counteracted by Mango Peel and Seed Extracts in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitate induces myocardial lipotoxic injury via the endoplasmic reticulum stress‑mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Involvement of Endoplasmic Reticulum Stress in Palmitate-induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipotoxicity of palmitic acid is associated with DGAT1 downregulation and abolished by PPARα activation in liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of Ursodeoxycholic Acid and Insulin on Palmitate-Induced ROS Production and Down-Regulation of PI3K/Akt Signaling Activity [jstage.jst.go.jp]

- 15. High-density lipoprotein ameliorates palmitic acid-induced lipotoxicity and oxidative dysfunction in H9c2 cardiomyoblast cells via ROS suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Palmitate induces reactive oxygen species production and β‐cell dysfunction by activating nicotinamide adenine dinucleotide phosphate oxidase through Src signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oleate Prevents Palmitate-Induced Mitochondrial Dysfunction in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Palmitate Induces Mitochondrial Energy Metabolism Disorder and Cellular Damage via the PPAR Signaling Pathway in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Increased glycolysis is an early consequence of palmitate lipotoxicity mediated by redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Saturated free fatty acid this compound-induced lipoapoptosis by targeting glycogen synthase kinase-3β activation in human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Lipotoxic lethal and sublethal stress signaling in hepatocytes: relevance to NASH pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Lipid storage droplet protein 5 reduces this compound‑induced lipotoxicity in human normal liver cells by regulating lipid metabolism‑related factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Sodium orthovanadate suppresses palmitate-induced cardiomyocyte apoptosis by regulation of the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Oleate restores altered autophagic flux to rescue palmitate lipotoxicity in hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. spandidos-publications.com [spandidos-publications.com]

- 32. mdpi.com [mdpi.com]

- 33. Palmitate-Induced Cardiac Lipotoxicity Is Relieved by the Redox-Active Motif of SELENOT through Improving Mitochondrial Function and Regulating Metabolic State - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

Sodium Palmitate and the Induction of Cellular Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium palmitate, the sodium salt of the saturated fatty acid palmitic acid, is a key biological molecule involved in various cellular processes. However, elevated levels of this compound have been increasingly implicated in cellular dysfunction and death, a phenomenon termed "lipoapoptosis." This process is particularly relevant in the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). Understanding the molecular mechanisms by which this compound induces apoptosis is crucial for developing therapeutic strategies to mitigate its cytotoxic effects. This technical guide provides an in-depth overview of the core signaling pathways, experimental methodologies used to study these processes, and quantitative data from key research findings.

Core Mechanisms of this compound-Induced Apoptosis

This compound triggers a multi-faceted apoptotic cascade involving the interplay of several key cellular stress responses. The primary mechanisms include the induction of endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and the activation of specific signaling kinases, all of which converge on the intrinsic and extrinsic apoptotic pathways.

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is a critical organelle for protein folding and lipid biosynthesis. An accumulation of saturated fatty acids like palmitate can disrupt ER homeostasis, leading to the unfolded protein response (UPR). Chronic activation of the UPR is a key driver of apoptosis. Palmitate treatment has been shown to upregulate several markers of ER stress, including:

-

Activating Transcription Factor 4 (ATF4)

-

Phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) [1][3][4]

-

Splicing of X-box binding protein 1 (XBP1) [1]

These factors can transcriptionally upregulate pro-apoptotic genes and downregulate anti-apoptotic proteins, tipping the cellular balance towards death.

Reactive Oxygen Species (ROS) Generation

This compound can induce the production of ROS, leading to oxidative stress. This can occur through various mechanisms, including mitochondrial dysfunction and the activation of NADPH oxidases (NOX). Increased ROS levels can damage cellular components, including lipids, proteins, and DNA, and can also act as signaling molecules to activate pro-apoptotic pathways. Studies have shown that palmitate treatment significantly increases intracellular ROS levels.[5][6][7]

Activation of Pro-Apoptotic Signaling Pathways

ER stress and ROS production are potent activators of several stress-activated protein kinase pathways that play a central role in mediating palmitate-induced apoptosis.

-

c-Jun N-terminal Kinase (JNK) Pathway: The JNK pathway is a critical mediator of stress-induced apoptosis. Palmitate treatment leads to the phosphorylation and activation of JNK.[8] Activated JNK can phosphorylate and regulate the activity of various downstream targets, including members of the Bcl-2 family and transcription factors, to promote apoptosis.

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Similar to JNK, the p38 MAPK pathway is activated by cellular stress. Palmitate has been shown to induce the phosphorylation of p38 MAPK, contributing to the apoptotic response.[9][10]

-

Extracellular signal-regulated kinase (ERK) 1/2 Pathway: While often associated with cell survival, the ERK1/2 pathway can also mediate apoptosis under certain conditions of cellular stress. Palmitate has been observed to increase the phosphorylation of ERK1/2, which in some contexts, contributes to apoptosis.[11]

These signaling cascades ultimately converge on the core apoptotic machinery.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway of apoptosis is centered on the mitochondria. Pro-apoptotic signals, including those from ER stress and JNK/p38 activation, lead to changes in the mitochondrial outer membrane permeability. This is largely regulated by the Bcl-2 family of proteins . Palmitate treatment can lead to the upregulation of pro-apoptotic Bcl-2 family members like Bax and the downregulation of anti-apoptotic members like Bcl-2 .[8] This shift promotes the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9 .[12][13]

The Extrinsic (Death Receptor) Apoptotic Pathway

While the intrinsic pathway is a major player, some evidence also suggests the involvement of the extrinsic pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as Fas. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8 .

Executioner Caspases

Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7 .[14][15] These caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. Palmitate treatment has been consistently shown to increase the activity of caspase-3/7.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on different cell lines.

| Cell Line | Palmitate Concentration (µM) | Treatment Duration (h) | IC50 (µM) | Reference |

| Ishikawa | Varies | 72 | 348.2 ± 30.29 | [5] |

| ECC-1 | Varies | 72 | 187.3 ± 19.02 | [5] |

| H9c2 | 100-800 | 24 | ~400 | [7] |

| RL95-2 | Varies | 24 | 69.51 | [16] |

| HEC-1-A | Varies | 48 | 56.89 | [16] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

| Cell Line | Palmitate Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |

| INS-1 | 400 | 24 | 37.61 ± 1.15 | [17] |

| Cardiomyocytes | Varies | - | 13 (of all dead cells) | [18] |

| 3T3-L1 preadipocytes | 31.25 - 250 | - | Increased | [19] |

| HepG2 | 700 | 24 | Increased | [20] |

Table 2: Percentage of Apoptotic Cells Following this compound Treatment.

| Cell Line | Palmitate Concentration (µM) | Treatment Duration (h) | Protein/Marker | Fold Change | Reference |

| Ishikawa | 250 | 14 | Cleaved Caspase-3 | 1.92 | [5] |

| ECC-1 | 250 | 14 | Cleaved Caspase-3 | 2.35 | [5] |

| Ishikawa | 250 | - | ROS Production | 1.43 | [5] |

| ECC-1 | 250 | - | ROS Production | 1.53 | [5] |

| HMC | 400 | 24 | Caspase-9 Activity | 2.2 | [12] |

| HMC | 400 | 48 | Caspase-9 Activity | 4.8 | [12] |

| 3T3-L1 preadipocytes | 250 | 12 | ClC-3 Protein | 2.28 | [19] |

| HepG2 | Varies | 8 | SCD1 | 2.21 | [21] |

Table 3: Fold Change in Protein Expression/Activity Upon this compound Treatment.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of this compound-induced apoptosis. Below are protocols for key experiments.

Preparation of Palmitate-BSA Complex

Due to its low solubility in aqueous solutions, palmitate is typically complexed with bovine serum albumin (BSA) for in vitro studies.

Materials:

-

This compound

-

Fatty acid-free BSA

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Distilled water

-

0.22 µm pore membrane filters

Procedure:

-

Prepare a 50 mM stock solution of this compound by dissolving it in distilled water at 70°C.

-

Pre-warm DMEM containing the desired concentration of fatty acid-free BSA (e.g., to achieve a 3:1 to 10:1 molar ratio of palmitate to BSA) to 37°C.

-

Dilute the 50 mM palmitate stock solution 25-fold into the pre-warmed DMEM-BSA solution to obtain a 2 mM palmitate-BSA solution.

-

Incubate the solution at 37°C with shaking for 1 hour to allow for complex formation.

-

Dilute the 2 mM palmitate-BSA complex solution with DMEM to the desired final working concentration (e.g., 100 µM).

-

Sterilize the final solution by filtering it through a 0.22 µm pore membrane filter.[22]

Detection of Reactive Oxygen Species (ROS) using DCFH-DA

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye used to detect intracellular ROS.

Materials:

-

DCFH-DA

-

Dimethyl sulfoxide (DMSO)

-

DMEM or other appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

24-well plate

-

Fluorescence microscope or microplate reader

Procedure:

-

Seed cells (e.g., 2 x 10^5 cells/well) in a 24-well plate and culture overnight.

-

Treat cells with the palmitate-BSA complex or vehicle control for the desired time.

-

Prepare a 10 mM stock solution of DCFH-DA by dissolving 4.85 mg in 1 mL of DMSO.

-

Prepare a working solution by diluting the DCFH-DA stock solution in pre-warmed DMEM to a final concentration of 10 µM immediately before use.

-

Remove the treatment medium from the cells and wash once with DMEM.

-

Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.

-

Remove the DCFH-DA solution and wash the cells once with DMEM and twice with PBS.

-

Add 500 µL of PBS to each well.

-

Acquire fluorescent images using a fluorescence microscope with a GFP channel or measure fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[23][24][25]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

TUNEL assay kit (containing TdT enzyme, reaction buffer, and labeled dUTPs)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

PBS

-

Deionized water

-

Fluorescence microscope or flow cytometer

Procedure (for adherent cells):

-

Culture and treat cells with palmitate-BSA or vehicle control on coverslips or in a multi-well plate.

-

Remove the culture medium and wash the cells once with PBS.

-

Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.

-

Remove the fixative and permeabilize the cells by adding the permeabilization solution and incubating for 20 minutes at room temperature.

-

Wash the cells twice with deionized water.

-

Equilibrate the cells by adding the TdT reaction buffer and incubating for 10 minutes at room temperature.

-

Prepare the TUNEL reaction cocktail according to the kit manufacturer's instructions.

-

Remove the equilibration buffer and add the TUNEL reaction cocktail to the cells.

-

Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Stop the reaction and wash the cells as per the kit's protocol.

-

Counterstain the nuclei if desired (e.g., with DAPI).

-

Mount the coverslips or analyze the plate using a fluorescence microscope. For flow cytometry, follow the kit's instructions for cell harvesting and staining in suspension.[26][27][28][29]

Visualizing the Signaling Networks

The complex interplay of signaling molecules in this compound-induced apoptosis can be visualized using pathway diagrams.

Figure 1: Core signaling cascade of this compound-induced apoptosis.

Figure 2: General experimental workflow for studying this compound-induced apoptosis.

Conclusion

This compound induces cellular apoptosis through a complex and interconnected network of signaling pathways initiated by ER stress and ROS generation. These initial insults trigger the activation of stress kinases such as JNK and p38 MAPK, which in turn modulate the activity of Bcl-2 family proteins to promote the mitochondrial release of cytochrome c and subsequent caspase activation. A thorough understanding of these mechanisms, facilitated by the robust experimental protocols detailed in this guide, is paramount for the development of novel therapeutic interventions aimed at mitigating the detrimental effects of lipotoxicity in various metabolic diseases. The quantitative data and pathway diagrams provided herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Sodium fluorocitrate having protective effect on palmitate-induced beta cell death improves hyperglycemia in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypertrophy and ER Stress Induced by Palmitate Are Counteracted by Mango Peel and Seed Extracts in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitate reduces starvation-induced ER stress by inhibiting ER-phagy in hypothalamic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitate-induced Activation of Mitochondrial Metabolism Promotes Oxidative Stress and Apoptosis in H4IIEC3 Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative and endoplasmic reticulum stresses are involved in palmitic acid-induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saturated free fatty acid this compound-induced lipoapoptosis by targeting glycogen synthase kinase-3β activation in human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of palmitate on hepatic insulin resistance are mediated by NADPH Oxidase 3-derived reactive oxygen species through JNK and p38MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palmitate promotes autophagy and apoptosis through ROS-dependent JNK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]